7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the isoxazole and pyrimidine family, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom and a methyl group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylisoxazole with a chlorinating agent to introduce the chlorine atom at the desired position . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process typically involves multiple steps, including synthesis, purification, and formulation, tailored to meet the specific requirements of the end-use application .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents: For introducing chlorine atoms.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine include other isoxazole and pyrimidine derivatives, such as:
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group in its structure, which contributes to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
7-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJQGAWTLNUCEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264499 |
Source
|
Record name | 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-14-4 |
Source
|
Record name | 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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